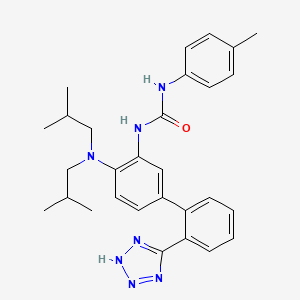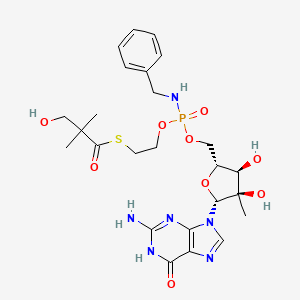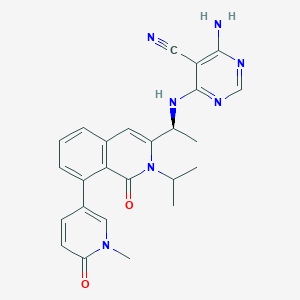
IPI-3063
概要
説明
IPI-3063は、ホスホイノシチド3キナーゼ(PI3K)のp110δアイソフォームの強力かつ選択的な阻害剤です。 B細胞の増殖、生存、分化を抑制する上で有意な有効性を示しています。 この化合物の分子式はC₂₅H₂₅N₇O₂、分子量は455.51 g/molです .
科学的研究の応用
IPI-3063 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K signaling pathway.
Biology: Investigated for its effects on B cell proliferation, survival, and differentiation.
Medicine: Explored as a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting the PI3K pathway
作用機序
IPI-3063は、PI3Kのp110δアイソフォームを選択的に阻害することにより、その効果を発揮します。 この阻害は、B細胞の発達、生存、活性化に不可欠なPI3K/AKT/mTORシグナル伝達経路を破壊します。 この経路を阻害することにより、this compoundはB細胞の増殖と生存を効果的に抑制します .
類似の化合物との比較
類似の化合物
イデラリシブ: p110δアイソフォームのもう1つの選択的な阻害剤であり、特定のB細胞悪性腫瘍の治療に使用されています。
独自性
This compoundは、p110δアイソフォームに対する高い選択性(IC50値が2.5 ± 1.2 nM)によって独自です。 この選択性は、さまざまな生物学的プロセスにおけるp110δの特定の役割を研究するための貴重なツールとなっています .
準備方法
合成経路と反応条件
IPI-3063の合成には、鍵となる中間体の形成とその後の制御された条件下での反応を含む複数のステップが含まれます。 詳細な合成経路は秘密情報ですが、通常は、目的の化学構造を得るために、さまざまな有機試薬と触媒を使用します .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理対策が含まれます。 この化合物は、通常、安定性を維持するために粉末形で-20°Cで保管されます .
化学反応の分析
反応の種類
IPI-3063は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成できます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 温度やpHなどの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: PI3Kシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: B細胞の増殖、生存、分化に対する影響について調査されています。
医学: B細胞悪性腫瘍や自己免疫疾患の潜在的な治療薬として検討されています。
類似化合物との比較
Similar Compounds
Idelalisib: Another selective inhibitor of the p110δ isoform, used in the treatment of certain B cell malignancies.
IPI-443: A dual inhibitor of p110δ and p110γ, showing comparable effects to IPI-3063
Uniqueness
This compound is unique due to its high selectivity for the p110δ isoform, with an IC50 value of 2.5 ± 1.2 nM. This selectivity makes it a valuable tool for studying the specific roles of p110δ in various biological processes .
特性
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IPI-3063 interact with its target, p110δ, and what are the downstream effects of this interaction in B cells?
A: this compound exhibits high selectivity for the p110δ isoform of PI3K. While the exact binding mechanism hasn't been detailed in the provided abstract [], it's highly likely that this compound occupies the ATP-binding pocket of p110δ, preventing its enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B cell function. The study demonstrates that this compound effectively reduces mouse B cell proliferation and survival []. Additionally, it potently inhibits the differentiation of B cells into plasmablasts, impacting their antibody production capacity []. Interestingly, this compound was shown to enhance antibody class switching to IgG1 [], a finding that warrants further investigation to understand its implications for humoral immunity.
Q2: The research mentions a comparative study of this compound with a pan-PI3K inhibitor. What insights did this comparison provide regarding the role of p110δ in B cell responses?
A: Comparing this compound's effects to a pan-PI3K inhibitor provided crucial information about the dominant role of p110δ in B cell responses. The study found that this compound, despite being a selective inhibitor, showed comparable potency to the pan-PI3K inhibitor in suppressing B cell proliferation, survival, and differentiation []. This observation strongly suggests that p110δ is the principal PI3K isoform driving these critical functions in B cells. The research further strengthens this conclusion by demonstrating the minimal impact of the p110γ inhibitor AS-252424 on B cell activity []. These findings highlight the potential of selectively targeting p110δ for modulating B cell-mediated immune responses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


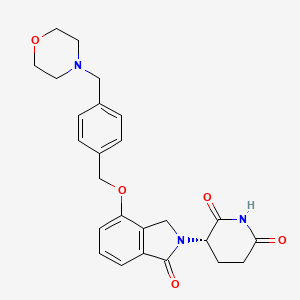
![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
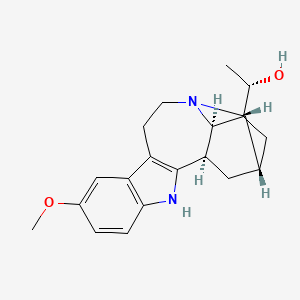

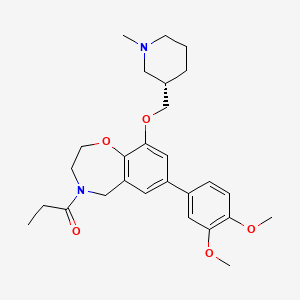
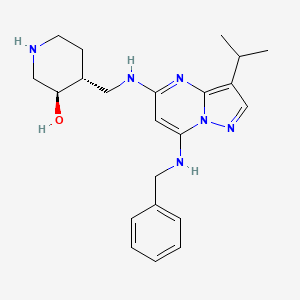
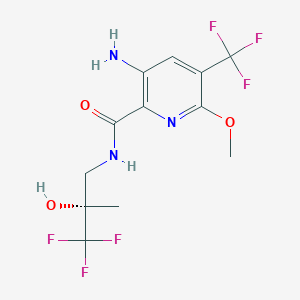
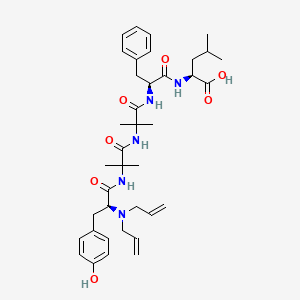
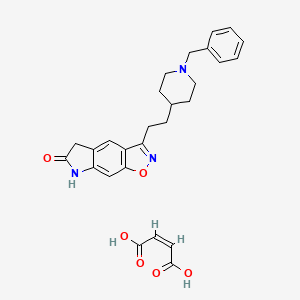
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
